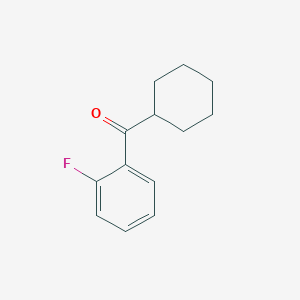

2-Fluorophenyl cyclohexyl ketone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBWLWXMDJKBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509386 | |

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106795-65-7 | |

| Record name | Cyclohexyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorophenyl cyclohexyl ketone (CAS 106795-65-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Fluorophenyl cyclohexyl ketone (CAS 106795-65-7), a fluorinated aryl ketone of significant interest as a chemical intermediate. While specific literature on this exact molecule is limited, this guide synthesizes information from analogous compounds and established chemical principles to detail its synthesis, characterization, and potential applications. The primary synthetic route, Friedel-Crafts acylation, is discussed in depth, including its mechanism and the inherent challenges of regioselectivity due to the fluorine substituent. Predicted analytical and spectroscopic characteristics are provided to aid in its identification and quality control. The principal value of this ketone lies in its role as a precursor for the synthesis of more complex molecules, particularly within the arylcyclohexylamine class, which are actively investigated in medicinal chemistry and for their psychoactive properties. This guide serves as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery workflows.

Part 1: Chemical Identity and Physicochemical Properties

2-Fluorophenyl cyclohexyl ketone, also known by its IUPAC name cyclohexyl(2-fluorophenyl)methanone, is an aromatic ketone characterized by a cyclohexyl group and a 2-fluorophenyl group attached to a carbonyl carbon. The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring, which has direct consequences on the molecule's reactivity and its utility as a synthetic building block.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 106795-65-7 |

| IUPAC Name | cyclohexyl(2-fluorophenyl)methanone |

| Molecular Formula | C₁₃H₁₅FO |

| Molecular Weight | 206.26 g/mol [1] |

| SMILES String | O=C(C1CCCCC1)C2=CC=CC=C2F |

| InChI Key | FAKDAIXYQPRGSL-UHFFFAOYSA-N |

While experimentally determined data for this specific compound are not widely published, its properties can be estimated based on its structure and data from close analogs like 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7)[2].

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale / Notes |

|---|---|---|

| Physical Form | Colorless to pale yellow liquid or low-melting solid | Based on common aryl ketones of similar molecular weight. |

| Boiling Point | > 280 °C at 760 mmHg | Expected to be slightly higher than the cyclopentyl analog (275.8 °C) due to increased molecular weight.[2] |

| Density | ~1.1 g/cm³ | Similar to the cyclopentyl analog (1.131 g/cm³).[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for non-polar organic compounds of this type. |

Part 2: Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing 2-Fluorophenyl cyclohexyl ketone is the Friedel-Crafts acylation. This classic reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[3][4]

Core Synthesis: Friedel-Crafts Acylation

The reaction proceeds by treating fluorobenzene with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).

Mechanism & Causality:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the cyclohexanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is critical as it generates the potent electrophile required for the reaction.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring attacks the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

-

Regioselectivity Challenge: The fluorine atom on the benzene ring is an electron-withdrawing but ortho, para-directing substituent for electrophilic substitution.[5] This means the incoming acylium ion will preferentially add to the positions ortho (C2) and para (C4) to the fluorine. Consequently, the direct acylation of fluorobenzene will inevitably yield a mixture of 2-fluoro (ortho) and 4-fluoro (para) isomers, with the para isomer often being the major product due to reduced steric hindrance. The synthesis of the target ortho-isomer therefore necessitates a robust purification strategy, such as fractional distillation or column chromatography, to isolate it from the para-isomer.

-

Rearomatization: The AlCl₄⁻ anion, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.

-

Product-Catalyst Complex: The ketone product, being a Lewis base, readily forms a stable complex with the AlCl₃ catalyst.[6] This prevents the catalyst from turning over. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion. The final product is liberated from this complex during an aqueous workup.[3]

Caption: Workflow for the Friedel-Crafts synthesis of 2-Fluorophenyl cyclohexyl ketone.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established procedures and should be adapted and optimized.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Reagent Charging: The flask is charged with anhydrous aluminum trichloride (1.1 eq.) and a suitable anhydrous solvent, such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

-

Acyl Chloride Addition: A solution of cyclohexanecarbonyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the cooled AlCl₃ suspension via the dropping funnel. The mixture is stirred for 15-20 minutes to allow for pre-complexation.

-

Fluorobenzene Addition: Fluorobenzene (1.2 eq.) is added dropwise to the reaction mixture, maintaining the temperature at 0°C. The choice to add the arene last minimizes side reactions.

-

Reaction Progression: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated HCl to decompose the aluminum complex. The mixture is stirred until all solids dissolve.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product (a mixture of ortho and para isomers).

-

Final Purification: The pure 2-Fluorophenyl cyclohexyl ketone is isolated from the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part 3: Spectroscopic and Analytical Characterization

The identity and purity of 2-Fluorophenyl cyclohexyl ketone are confirmed using standard spectroscopic methods. The following table outlines the expected characteristic signals based on its chemical structure.

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~7.8-7.9 ppm (m, 1H): Aromatic proton ortho to the carbonyl group. ~7.1-7.6 ppm (m, 3H): Remaining aromatic protons. ~3.2-3.4 ppm (m, 1H): Methine proton on the cyclohexyl ring alpha to the carbonyl. ~1.2-1.9 ppm (m, 10H): Remaining aliphatic protons of the cyclohexyl ring. |

| ¹³C NMR | ~200-205 ppm: Carbonyl carbon (C=O). ~160-165 ppm (d, J≈250 Hz): Aromatic carbon directly bonded to fluorine (C-F). ~124-135 ppm: Remaining four aromatic carbons. ~45-50 ppm: Methine carbon on the cyclohexyl ring alpha to the carbonyl. ~25-30 ppm: Remaining five cyclohexyl carbons. |

| FT-IR | ~1685 cm⁻¹: Strong, sharp absorption corresponding to the C=O (aryl ketone) stretch. ~1220 cm⁻¹: Strong absorption for the C-F stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the cyclohexyl group. ~3050-3100 cm⁻¹: Aromatic C-H stretching. |

| Mass Spec (EI) | m/z 206: Molecular ion (M⁺). m/z 123: Fragment corresponding to [F-C₆H₄-CO]⁺ (loss of cyclohexyl radical). m/z 95: Fragment corresponding to [F-C₆H₄]⁺ (loss of cyclohexylcarbonyl radical). |

Part 4: Applications in Research and Drug Development

2-Fluorophenyl cyclohexyl ketone is not typically an end-product but rather a valuable intermediate. Its structure is a key pharmacophore in certain classes of bioactive molecules.

Role as a Precursor

The primary application of this ketone is as a precursor in the synthesis of arylcyclohexylamines. This class of compounds has been extensively explored for its effects on the central nervous system, with ketamine being the most famous example. The cyclopentyl analog, 2-Fluorophenyl cyclopentyl ketone, is a known and regulated precursor for the synthesis of fluoroketamine, a ketamine derivative.[7][8][9] By logical extension, the cyclohexyl ketone is a direct precursor to analogous arylcyclohexylamine structures that are of interest to medicinal chemists and forensic researchers.

The synthesis typically proceeds via an alpha-bromination of the ketone, followed by reaction with an amine (e.g., methylamine) and subsequent rearrangement to form the final arylcyclohexylamine skeleton.[10][11]

Caption: Logical role of 2-Fluorophenyl cyclohexyl ketone as a synthetic precursor.

Significance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a common strategy in modern drug development.[12] The C-F bond is highly stable, and the fluorine atom can alter a molecule's:

-

Metabolic Stability: Blocking sites of oxidative metabolism.

-

Binding Affinity: Through favorable electronic interactions with protein targets.

-

Lipophilicity and Bioavailability: Modulating the molecule's ability to cross biological membranes.

Therefore, 2-Fluorophenyl cyclohexyl ketone provides a readily available scaffold containing a fluorinated aryl motif, making it a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.[13][14] These libraries can be tested against various biological targets in areas like oncology, neuroscience, and infectious diseases.[15][16]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluorophenyl cyclohexyl ketone is not widely available, data from the closely related 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7) can be used for preliminary hazard assessment.[17]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Taylor & Francis Group. (2016, January 18). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Figshare. [Link]

-

Moghimi, A., Rahmani, S., & Sadeghzadeh, M. (2014, April 18). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Semantic Scholar. [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Request PDF. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

- Google Cloud. (2020, August 24). Friedel–Crafts reaction.

-

LookChem. Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE. [Link]

-

PMC. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

- Google Patents. Friedel-crafts ketone synthesis - US3145216A.

-

Appretech Scientific Limited. cyclohexyl(2-fluorophenyl)methanone. [Link]

-

Wilding, J. L., & Bodmer, W. F. (2014). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377–2384. [Link]

-

PMC. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]

-

Technology Networks. (2024, April 5). “Click” Chemistry Helps To Create Over 150 Potential Drug Compounds. [Link]

-

Jauslin, T. N., Wicha, S. G., & Kloft, C. (2013). Applications of pharmacometrics in the clinical development and pharmacotherapy of anti-infectives. Clinical pharmacology and therapeutics, 93(3), 296–305. [Link]

-

Acros Pharmatech. cyclohexyl-(2-fluorophenyl)methanone. [Link]

-

Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. lookchem.com [lookchem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactives | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Sapphire Bioscience [sapphirebioscience.com]

- 15. Cancer cell lines for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of pharmacometrics in the clinical development and pharmacotherapy of anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Fluorophenyl cyclopentyl ketone | 111982-45-7 [sigmaaldrich.com]

Cyclohexyl(2-fluorophenyl)methanone chemical structure

An In-Depth Technical Guide to Cyclohexyl(2-fluorophenyl)methanone: Structure, Synthesis, and Characterization

Introduction

Cyclohexyl(2-fluorophenyl)methanone is a fluorinated aryl ketone, a class of compounds gaining significant traction in medicinal chemistry and materials science. The structure combines a flexible, aliphatic cyclohexyl ring and a rigid, electron-poor 2-fluorophenyl group linked by a central carbonyl moiety. This unique combination of features makes it a valuable synthetic intermediate for the development of novel chemical entities.

The benzophenone scaffold, of which this molecule is a derivative, is a ubiquitous structure in medicinal chemistry, found in numerous natural products and marketed drugs exhibiting a wide array of biological activities.[1] Furthermore, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[2][3] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2][4] This guide serves as a technical resource for researchers, providing a detailed overview of the chemical structure, synthesis, analytical characterization, and potential applications of Cyclohexyl(2-fluorophenyl)methanone.

Chemical Structure and Properties

The molecular architecture of Cyclohexyl(2-fluorophenyl)methanone is defined by three key components: the cyclohexyl ring, the ketone functional group, and the ortho-fluorinated phenyl ring. The fluorine atom at the ortho position exerts a significant inductive effect and can influence the conformation of the molecule by modulating the dihedral angle between the phenyl ring and the carbonyl plane.

Caption: 2D Chemical Structure of Cyclohexyl(2-fluorophenyl)methanone.

Table 1: Compound Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 106795-65-7 | [5][6] |

| Molecular Formula | C₁₃H₁₅FO | [5] |

| Molecular Weight | 206.26 g/mol | [5][6] |

| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2F | [6] |

| Purity (Typical) | ≥98% | [5][6] |

Synthesis Methodologies

The synthesis of aryl ketones such as Cyclohexyl(2-fluorophenyl)methanone is most commonly achieved via two robust and well-established chemical transformations: Friedel-Crafts acylation and the Grignard reaction. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Friedel-Crafts Acylation

This electrophilic aromatic substitution is a direct and efficient method for forming the crucial carbon-carbon bond between the aromatic ring and the carbonyl group.[7] The reaction involves treating fluorobenzene with cyclohexanecarbonyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is essential for generating the reactive electrophile, a resonance-stabilized acylium ion, by complexing with the chlorine atom of the acyl chloride.[8] This increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich aromatic ring.

-

Substrate (Fluorobenzene): Fluorine is a deactivating but ortho-, para-directing group. The reaction will yield a mixture of ortho and para isomers. The steric bulk of the cyclohexyl group may favor para-substitution; however, careful control of reaction conditions is necessary to optimize the yield of the desired ortho-product.[9] Lower temperatures can sometimes increase para-selectivity by favoring the thermodynamically more stable product.[9]

-

Solvent: An inert solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), is typically used to facilitate the reaction while not competing with the substrates.

Caption: Reaction scheme for Friedel-Crafts Acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq.) and an inert solvent (e.g., dichloromethane).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Add cyclohexanecarbonyl chloride (1.0 eq.) dropwise to the stirred suspension. Following this, add fluorobenzene (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography or vacuum distillation to isolate the target Cyclohexyl(2-fluorophenyl)methanone.

Method 2: Grignard Reaction

An alternative synthetic route involves the use of a Grignard reagent.[10] This approach offers different strategic possibilities.

-

Route A: 2-Fluorophenylmagnesium bromide (prepared from 2-bromofluorobenzene and magnesium metal) is reacted with cyclohexanecarbonyl chloride.

-

Route B: Cyclohexylmagnesium bromide (prepared from bromocyclohexane and magnesium) is reacted with 2-fluorobenzoyl chloride.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water.[10] Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous ether (e.g., diethyl ether or THF) as the solvent.

-

Reactivity: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A key challenge is preventing the secondary reaction where a second equivalent of the Grignard reagent attacks the newly formed ketone.[11] This is typically controlled by using low temperatures and adding the Grignard reagent slowly to the acyl chloride.

Analytical Characterization

Confirming the identity and purity of the synthesized Cyclohexyl(2-fluorophenyl)methanone is crucial. A combination of spectroscopic techniques provides a comprehensive structural analysis.[12]

Table 2: Predicted Spectroscopic Data for Cyclohexyl(2-fluorophenyl)methanone

| Technique | Feature | Expected Chemical Shift / Value |

| IR Spectroscopy | C=O Stretch (Aromatic Ketone) | 1680-1695 cm⁻¹[13][14] |

| C-F Stretch | 1200-1270 cm⁻¹ | |

| C-H Stretch (Aromatic) | 3050-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850-2950 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (C₆H₄F) | δ 7.0 - 7.8 ppm |

| α-Proton (Cyclohexyl-CH) | δ 2.8 - 3.5 ppm | |

| Other Cyclohexyl Protons | δ 1.2 - 2.0 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 205 ppm[14][15] |

| Aromatic Carbons (C-F) | δ 158 - 165 ppm (with ¹JCF coupling) | |

| Aromatic Carbons | δ 120 - 140 ppm | |

| Aliphatic Carbons (Cyclohexyl) | δ 25 - 45 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 206 |

| Key Fragments | m/z 123 [C₆H₄FCO]⁺, m/z 111 [C₆H₁₁CO]⁺, m/z 95 [C₆H₄F]⁺, m/z 83 [C₆H₁₁]⁺ |

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the carbonyl (C=O) group stretch. Its position, expected around 1690 cm⁻¹, is characteristic of a ketone conjugated to an aromatic ring.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a complex multiplet pattern in the aromatic region due to the fluorine substitution and proton-proton coupling. The single proton alpha to the carbonyl on the cyclohexyl ring will be deshielded. In the ¹³C NMR spectrum, the carbonyl carbon will appear as a singlet at a very low field (>195 ppm).[15] The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecule's mass. The primary fragmentation pathway is alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.[16]

Relevance in Drug Discovery and Research

The structural motifs within Cyclohexyl(2-fluorophenyl)methanone are of significant interest to drug development professionals.

-

Fluorine's Role: The introduction of fluorine is a powerful tool in medicinal chemistry. It can block metabolic oxidation at the fluorinated position, increase binding affinity through favorable electrostatic interactions, and fine-tune pKa and lipophilicity to improve a drug's pharmacokinetic profile.[2][3]

-

Benzophenone Scaffold: Benzophenone derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Fluorinated benzophenones, in particular, have been investigated as potential agents for treating Alzheimer's disease.[1]

-

Synthetic Utility: As a functionalized ketone, this compound is a versatile building block. The carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of other transformations to build more complex molecular architectures.

Caption: Logical relationships of the title compound's features.

Safety, Handling, and Storage

As a research chemical, Cyclohexyl(2-fluorophenyl)methanone should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) may not be widely available, data from analogous aryl ketones should be considered.[17]

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[17] The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[18] Handle only in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

Cyclohexyl(2-fluorophenyl)methanone is a structurally distinct chemical entity with considerable potential as an intermediate in synthetic and medicinal chemistry. Its preparation via established methods like Friedel-Crafts acylation is straightforward, though requires careful control to achieve optimal isomeric purity. The combination of its aliphatic, aromatic, and fluorinated components provides a rich platform for chemical modification, making it a valuable tool for researchers aiming to develop novel therapeutics and advanced materials. This guide provides the foundational knowledge required for the synthesis, characterization, and safe handling of this compound, empowering scientists to leverage its unique properties in their research endeavors.

References

-

Appretech Scientific Limited. (n.d.). cyclohexyl(2-fluorophenyl)methanone. Retrieved from [Link]

-

Molecules. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). cyclohexyl-(2-fluorophenyl)methanone. Retrieved from [Link]

-

University of Central Florida. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved from [Link]

-

MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences and Research. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (2015). Metal-Free, Visible-Light-Mediated Transformation of Aryl Diazonium Salts and (Hetero)arenes: An Efficient Route to Aryl Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. Retrieved from [Link]

-

Request PDF. (2025). Fluorinated compounds present opportunities for drug discovery. Retrieved from [Link]

-

Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Open Access Journals. (2021). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. scilit.com [scilit.com]

- 4. figshare.mq.edu.au [figshare.mq.edu.au]

- 5. appretech.com [appretech.com]

- 6. cyclohexyl-(2-fluorophenyl)methanone [acrospharma.co.kr]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. グリニャール試薬 [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. lehigh.edu [lehigh.edu]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

Technical Guide: Properties and Synthesis of Fluorinated Phenyl Cyclohexyl Ketones

Executive Summary

Fluorinated phenyl cyclohexyl ketones represent a critical scaffold in modern medicinal chemistry and materials science. Bridging the gap between rigid aromatic systems and lipophilic aliphatic cycles, this moiety serves as a versatile pharmacophore in the development of CB1 inverse agonists , antipsychotics , and liquid crystal displays .

The strategic incorporation of fluorine—specifically at the para position of the phenyl ring—profoundly alters the physicochemical landscape of the molecule. It enhances metabolic stability by blocking oxidative "soft spots" (CYP450 hydroxylation) while modulating lipophilicity (

Chemical Architecture & Electronic Effects

The core structure consists of a cyclohexyl ring linked via a carbonyl group to a fluorinated phenyl ring. The positioning of the fluorine atom dictates the electronic environment:

-

Inductive Effect (-I): The high electronegativity of fluorine pulls electron density through the

-bond framework, increasing the acidity of neighboring protons and altering the carbonyl electrophilicity. -

Resonance Effect (+R): Despite being electron-withdrawing by induction, fluorine donates electron density into the

-system. In the para position, this can stabilize cationic intermediates during electrophilic substitution, though the -I effect generally dominates in ground-state reactivity. -

Conformational Bias: The cyclohexyl ring typically adopts a chair conformation. The bulky benzoyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions, a critical factor in receptor binding affinity.

Physicochemical Properties[1][2][3][4]

The following table contrasts the properties of the parent compound with its fluorinated derivatives. Note the shift in lipophilicity and melting characteristics.

Table 1: Comparative Properties of Phenyl Cyclohexyl Ketones

| Property | Cyclohexyl(phenyl)methanone (Parent) | Cyclohexyl(4-fluorophenyl)methanone | Cyclohexyl(2-fluorophenyl)methanone |

| CAS Number | 712-50-5 | 85014-02-4 | N/A (Analogous) |

| Molecular Weight | 188.27 g/mol | 206.26 g/mol | 206.26 g/mol |

| Physical State | Solid (Crystalline) | Solid / Low-melting Solid | Liquid / Low-melting Solid |

| Melting Point | 56–58 °C | ~60–65 °C (Predicted) | Lower (Steric disruption) |

| LogP (Predicted) | 3.6 – 3.8 | 4.0 – 4.2 | 3.9 – 4.1 |

| Water Solubility | Insoluble | Insoluble | Insoluble |

| Electronic Character | Neutral | Electron Deficient Ring | Sterically Congested |

| Metabolic Liability | High (p-Hydroxylation) | Low (Blocked p-position) | Moderate |

Note: Fluorination typically increases lipophilicity (

Experimental Synthesis Protocols

Protocol A: Friedel-Crafts Acylation (Scale-Up Preferred)

This is the most robust method for synthesizing cyclohexyl(4-fluorophenyl)methanone , utilizing the stability of the fluorobenzene ring.

Reagents:

-

Cyclohexanecarbonyl chloride (1.0 equiv)

-

Fluorobenzene (1.2 equiv)

-

Aluminum Chloride (

, anhydrous, 1.1 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Lewis Acid Activation: Charge the flask with anhydrous

and dry DCM. Cool to 0°C in an ice bath. -

Acyl Chloride Addition: Add cyclohexanecarbonyl chloride dropwise over 30 minutes. The solution may turn yellow/orange as the acylium ion complex forms.

-

Substrate Addition: Add fluorobenzene dropwise, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Insight: Fluorobenzene is deactivated relative to benzene; if the reaction is sluggish, heat to mild reflux (40°C).

-

-

Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-complex).

-

Workup: Extract with DCM (3x). Wash the organic layer with saturated

(to remove acid traces), then brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Grignard Addition (For Sensitive Substrates)

Useful when the cyclohexyl moiety contains functional groups sensitive to Lewis acids.

Reagents:

-

4-Fluorophenylmagnesium bromide (1.0 M in THF)

-

Cyclohexanecarbonitrile[1]

- (Acidic Hydrolysis)

Methodology:

-

Addition: To a solution of cyclohexanecarbonitrile in anhydrous ether/THF at 0°C, add the Grignard reagent dropwise.

-

Imine Formation: The reaction forms an intermediate imine salt (ketimine). Stir at RT for 12 hours.[2]

-

Hydrolysis: Quench with aqueous HCl (2M) and heat to reflux for 1 hour to hydrolyze the imine to the ketone.

-

Isolation: Extract with diethyl ether, wash, dry, and concentrate.

Visualization of Synthesis Pathways[9]

The following diagram illustrates the two primary synthetic routes described above.

Figure 1: Dual synthetic pathways for Cyclohexyl(4-fluorophenyl)methanone via Friedel-Crafts Acylation and Grignard Addition.

Pharmacological Relevance & ADME

Metabolic Stability (The Fluorine Advantage)

In non-fluorinated phenyl ketones, the para-position of the phenyl ring is the primary site for Phase I metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This results in rapid hydroxylation and subsequent clearance.

Mechanism of Stabilization:

Replacing the C-H bond (Bond Dissociation Energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol) renders the para-position inert to oxidative attack. This "metabolic blocking" significantly extends the half-life (

Structure-Activity Relationship (SAR)

-

Lipophilicity: The 4-F substitution increases hydrophobicity, aiding blood-brain barrier (BBB) penetration, which is crucial for CNS-active agents like CB1 inverse agonists.

-

Bioisosterism: The fluorine atom mimics the steric bulk of a hydrogen atom better than other halogens (Van der Waals radius: H=1.20Å, F=1.47Å), allowing the molecule to fit into binding pockets while altering electronic properties.

Case Study: CB1 Inverse Agonists

The cyclohexyl(4-fluorophenyl)methanone scaffold is a key substructure in compounds like LDK1229 . In this context, the ketone acts as a hydrogen bond acceptor, while the fluorophenyl group engages in

Metabolic Fate Diagram

Figure 2: Comparative metabolic fate of non-fluorinated vs. fluorinated phenyl cyclohexyl ketones.

References

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link

-

Mahmoud, M. M., et al. (2015). (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist. Molecular Pharmacology. Link

-

BenchChem. (2025). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. (Analogous synthesis protocols). Link

-

PubChem. (2025).[1][3] Cyclohexyl(4-fluorophenyl)methanamine & Related Ketones. National Library of Medicine. Link

-

Matrix Scientific. (2017).[4] Safety Data Sheet: Cyclohexyl(4-fluorophenyl)methanone [85014-02-4]. Link

Sources

Solubility Profile of 2-Fluorophenyl Cyclohexyl Ketone: A Guide for Process Chemistry and Drug Development

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluorophenyl cyclohexyl ketone. As a key intermediate in various synthetic pathways, understanding its behavior in different solvent systems is critical for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This document moves beyond simple data presentation to explain the underlying chemical principles and provide actionable, field-tested methodologies for practical application in the laboratory.

| Physicochemical Drivers of Solubility

The solubility of 2-Fluorophenyl cyclohexyl ketone is governed by its distinct molecular architecture. A nuanced understanding of its functional groups is the foundation for predicting and manipulating its solubility.

-

Core Structure: The molecule comprises a polar ketone group (C=O), a nonpolar cyclohexyl ring, and a monofluorinated phenyl ring.

-

Polarity and Hydrogen Bonding: The carbonyl oxygen acts as a strong hydrogen bond acceptor, enabling interactions with protic solvents (e.g., alcohols). However, the absence of acidic protons means the molecule cannot act as a hydrogen bond donor. The fluorine atom and the aromatic ring contribute to the molecule's overall polarity and potential for dipole-dipole and π-π stacking interactions.

-

Balance of Forces: The bulky, nonpolar cyclohexyl group counteracts the polar functionalities. Consequently, the molecule exhibits moderate overall polarity, predicting favorable solubility in a range of moderately polar to nonpolar organic solvents. Its solubility in highly polar or very nonpolar solvents is expected to be limited. This balance is the primary determinant of its solubility profile.

The interplay of these forces is visualized in the diagram below, illustrating how the molecule interacts with different types of solvent environments.

Caption: Intermolecular forces governing solubility.

| Predicted Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and the physicochemical properties discussed, a qualitative and semi-quantitative solubility profile can be predicted. This serves as a starting point for solvent screening in process development. The following table summarizes these predictions.

| Solvent Class | Solvent Example | Predicted Solubility (at 25 °C) | Primary Interaction Mechanism | Rationale & Field Insights |

| Polar Aprotic | Acetone, THF | High (> 150 mg/mL) | Dipole-Dipole | These solvents effectively solvate the polar ketone group without the steric hindrance or energy penalty of disrupting a strong H-bond network. Ideal for reaction media. |

| Chlorinated | Dichloromethane | High (> 150 mg/mL) | Dipole-Dipole, London Dispersion | Excellent solvent choice. Its polarity is well-matched to the overall polarity of the target molecule, leading to strong solvation. Commonly used for extraction and chromatography. |

| Aromatic | Toluene | Medium (20 - 100 mg/mL) | π-π Stacking, London Dispersion | The fluorophenyl ring interacts favorably with toluene via π-stacking. The nonpolar character of toluene also solvates the cyclohexyl group well. |

| Esters | Ethyl Acetate | Medium-High (50 - 150 mg/mL) | Dipole-Dipole | Balances polar (ester) and nonpolar (ethyl) characteristics, making it a highly effective and less toxic alternative to chlorinated solvents for purification. |

| Alcohols | Methanol, Ethanol | Low-Medium (5 - 50 mg/mL) | Hydrogen Bonding (Acceptor only) | The solute can only act as an H-bond acceptor. It disrupts the solvent's strong H-bond network, leading to only moderate solubility. Useful for crystallization/precipitation. |

| Nonpolar | Hexanes, Heptane | Very Low (< 5 mg/mL) | London Dispersion | The high polarity of the ketone group cannot be overcome by the weak van der Waals forces offered by alkanes. These are effective anti-solvents for purification. |

| Highly Polar | Water, Acetonitrile | Insoluble (< 1 mg/mL) | Dipole-Dipole, Hydrogen Bonding | The large, nonpolar cyclohexyl and phenyl groups dominate, making the molecule too hydrophobic to be effectively solvated by water or highly polar organic solvents like acetonitrile. |

| Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive quantitative data, the isothermal shake-flask method is the gold standard, as recommended by OECD and IUPAC guidelines. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

| Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

| Materials and Equipment

-

2-Fluorophenyl cyclohexyl ketone (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Calibrated HPLC system with a UV detector

| Experimental Workflow

The following diagram outlines the critical steps of the shake-flask protocol.

Caption: Shake-Flask method for solubility determination.

| Step-by-Step Procedure

-

Preparation: Add an excess amount of 2-Fluorophenyl cyclohexyl ketone (e.g., ~100 mg) to a 20 mL scintillation vial. The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 5.0 mL).

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours.

-

Expert Insight: A preliminary kinetic study is advised. Analyze samples at 12, 24, and 48 hours. Equilibrium is confirmed when the measured concentration no longer increases between time points. For many organic systems, 24 hours is sufficient.

-

-

Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow solid particles to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Check: The first few drops from the filter should be discarded to avoid any adsorption effects from the filter material itself.

-

-

Dilution and Analysis: Make a precise, quantitative dilution of the filtered sample into a suitable volumetric flask using the HPLC mobile phase. Analyze the diluted sample by a validated HPLC method to determine the concentration. The solubility is then back-calculated based on the dilution factor.

| Conclusion and Strategic Implications

The solubility profile of 2-Fluorophenyl cyclohexyl ketone is characterized by high solubility in moderately polar aprotic solvents (DCM, THF, Acetone) and limited solubility in both highly polar (Water, Methanol) and nonpolar (Hexanes) extremes. This "U-shaped" solubility curve is a powerful tool for process chemists.

-

For Reaction: Dichloromethane or Tetrahydrofuran are superior choices for reaction media, ensuring homogeneity.

-

For Purification: A crystallization can be effectively induced by using a solvent like Dichloromethane or Ethyl Acetate as the primary solvent and an alcohol (Ethanol) or an alkane (Heptane) as the anti-solvent. This differential solubility is the key to achieving high purity in the final isolated solid.

The predictive framework and experimental protocol provided in this guide offer a robust foundation for making informed, efficient, and scalable decisions in the development and handling of 2-Fluorophenyl cyclohexyl ketone.

| References

-

Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 105: Water Solubility Source: OECD Publishing URL: [Link]

-

Title: Measurement of the water solubility of organic compounds in the ppb and ppm range Source: IUPAC - Pure and Applied Chemistry URL: [Link]

-

Title: The Shake-Flask Method for Solubility Determination Source: In "Solubility in Pharmaceutical Chemistry" by Avdeef, A. URL: [Link]

-

Title: Investigation of syringe filters for the preparation of samples for drug assay Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

An In-depth Technical Guide to Cyclohexyl(2-fluorophenyl)methanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexyl(2-fluorophenyl)methanone, a versatile ketone of significant interest in synthetic organic chemistry and drug discovery. This document delves into its nomenclature, physicochemical properties, synthesis methodologies, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Nomenclature and Identification

Cyclohexyl(2-fluorophenyl)methanone is a chemical entity that can be described by several names and identifiers, leading to potential ambiguity. A clear understanding of its nomenclature is crucial for accurate literature searching and chemical sourcing.

The primary and most descriptive name is cyclohexyl(2-fluorophenyl)methanone . This name explicitly defines the connectivity of the three core components: a cyclohexyl ring and a 2-fluorophenyl group attached to a central carbonyl (methanone) group.

Synonyms and Alternative Names:

-

2-Fluorobenzoyl cyclohexane

-

(2-Fluorophenyl)(cyclohexyl)methanone[1]

Key Identifiers:

A comprehensive identification of this compound is achieved through its unique registry numbers and chemical formula.

| Identifier | Value | Source |

| CAS Number | 106795-65-7 | [1] |

| Molecular Formula | C₁₃H₁₅FO | [1] |

| Molecular Weight | 206.26 g/mol | [1] |

| InChI Key | FBBWLWXMDJKBBH-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of cyclohexyl(2-fluorophenyl)methanone are essential for its handling, purification, and application in synthetic protocols. While specific experimental data for this compound is not extensively published, properties can be inferred from closely related analogs and computational predictions.

| Property | Value/Description | Notes |

| Appearance | Likely a colorless to pale yellow liquid or solid | Based on analogous compounds like cyclohexyl(2-methylphenyl)methanone. |

| Solubility | Generally more soluble in organic solvents than in water. | Typical for ketones with significant hydrocarbon and aromatic character. |

| Purity | Commercially available with a purity of 98% or higher.[1] |

Synthesis Methodologies

The synthesis of cyclohexyl(2-fluorophenyl)methanone can be approached through several established organic chemistry reactions. The two most prominent and logical methods are the Friedel-Crafts acylation and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Friedel-Crafts Acylation

This is a classic and widely used method for the formation of aryl ketones. The reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: Conceptual workflow of Friedel-Crafts acylation for the synthesis of cyclohexyl(2-fluorophenyl)methanone.

Detailed Experimental Protocol:

-

Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

-

Addition of Acylating Agent: Cyclohexanecarbonyl chloride is added to the dropping funnel.

-

Addition of Aromatic Substrate: Fluorobenzene is added to the stirred suspension of the Lewis acid in the solvent.

-

Reaction Execution: The cyclohexanecarbonyl chloride is added dropwise to the reaction mixture at a controlled temperature (often 0-5 °C to manage the exothermic reaction). After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and an aqueous acid solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water, a dilute base solution (e.g., NaHCO₃), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Grignard Reaction

An alternative approach involves the use of an organometallic Grignard reagent. This method is particularly useful if the corresponding aryl halide and cyclohexyl aldehyde or nitrile are readily available.

Reaction Scheme:

Sources

Safety data sheet (SDS) for 2-Fluorophenyl cyclohexyl ketone

An In-depth Technical Guide to the Safety Profile of 2-Fluorophenyl cyclohexyl ketone

Chemical Identity and Inferred Hazard Profile

2-Fluorophenyl cyclohexyl ketone is an aromatic ketone. Its structure suggests a combination of hazards derived from both the flammable, irritant nature of cyclohexanone and the specific toxicological profile of ortho-fluorinated aromatic ketones.

Table 1: Chemical Identification

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-Fluorophenyl cyclohexyl ketone | - |

| Molecular Formula | C₁₂H₁₃FO | Inferred |

| Molecular Weight | 192.23 g/mol | [1][2] |

| Closest Analog CAS | 111982-45-7 (2-Fluorophenyl cyclopentyl ketone) | [1][3] |

| Parent Ketone CAS | 108-94-1 (Cyclohexanone) | [4][5] |

| Aromatic Analog CAS | 445-27-2 (2'-Fluoroacetophenone) |[6][7] |

Synthesized Hazard Classification

Based on the available data for its structural analogs, 2-Fluorophenyl cyclohexyl ketone should be handled as a substance with the following potential hazards. The GHS pictograms and signal word are projected based on this expert assessment.

Pictograms: Self-generated image, pictograms for illustration

Signal Word: DANGER

Table 2: Inferred GHS Hazard Statements

| Hazard Code | Hazard Statement | Basis for Inference (Analog Compound) | Source |

|---|---|---|---|

| H226/H227 | Flammable or Combustible Liquid and Vapour. | Cyclohexanone (Flammable Liquid, Cat 3), 2'-Fluoroacetophenone (Combustible Liquid) | [4][7] |

| H302 | Harmful if swallowed. | Cyclohexanone, 2'-Fluoroacetophenone | [5][7] |

| H312 | Harmful in contact with skin. | Cyclohexanone | [5][8] |

| H332 | Harmful if inhaled. | Cyclohexanone | [5][8] |

| H314/H315 | Causes severe skin burns and skin irritation. | Cyclohexanone (Irritation), 2'-Fluoroacetophenone (Irritation/Burns) | [9][10] |

| H318 | Causes serious eye damage. | Cyclohexanone, 2'-Fluoroacetophenone | [4][10][11] |

| H335 | May cause respiratory irritation. | Cyclohexanone, 2-Fluorophenyl cyclopentyl ketone |[9][12] |

Expert Insight: The primary hazards are acute toxicity (harmful by multiple routes), severe irritation to skin and eyes, and flammability. The ortho-fluoro substitution on the phenyl ring may also introduce specific organ toxicity concerns, a common feature of halogenated aromatic compounds.

Risk Assessment and Mitigation Workflow

Before handling this compound, a thorough, documented risk assessment is mandatory. The workflow below outlines the critical steps from initial evaluation to the implementation of control measures.

Caption: Risk assessment workflow for handling 2-Fluorophenyl cyclohexyl ketone.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

All manipulations of 2-Fluorophenyl cyclohexyl ketone, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood to control vapor inhalation.[8] For larger quantities or procedures with a high risk of aerosolization, a glovebox may be necessary. The work area must be equipped with explosion-proof electrical equipment due to the substance's flammability.[5][9]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection | Specification | Rationale & Source |

|---|---|---|

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[10] |

| Hand | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against a substance harmful in contact with skin. Change gloves immediately if contaminated.[5][13] |

| Skin/Body | Flame-retardant lab coat and closed-toe shoes. | Protects skin from splashes and provides a layer of protection in case of fire.[13] |

| Respiratory | Use is mandated within a fume hood. For emergency situations or failure of engineering controls, a full-face respirator with an organic vapor cartridge is required. | Protects against inhalation of harmful vapors that can cause respiratory irritation.[13][14] |

Storage Requirements

Store containers tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[7] Keep away from heat, sparks, open flames, and other ignition sources.[5] Ground and bond containers when transferring material to prevent static discharge.[9] The substance should be stored away from strong oxidizing agents, acids, and bases.[4][11]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately rinse cautiously with water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[4][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15]

Spill Response Protocol

The following workflow should be initiated for any accidental release of the material.

Caption: Emergency spill response workflow for 2-Fluorophenyl cyclohexyl ketone.

Toxicological and Environmental Considerations

Toxicological Profile Summary

No specific toxicological studies have been published for 2-Fluorophenyl cyclohexyl ketone. The profile is inferred from its analogs:

-

Acute Effects: Harmful if ingested, inhaled, or absorbed through the skin. It is expected to be a severe irritant to the skin, eyes, and respiratory system.[4][5][7]

-

Chronic Effects: The long-term effects are unknown. However, the presence of a fluorinated aromatic ring is a structural alert. Many poly- and perfluoroalkyl substances (PFAS) are known as "forever chemicals" due to their extreme persistence in the environment and in biological systems.[16][17] While this compound is not a classic PFAS, the strength of the Carbon-Fluorine bond suggests it may resist metabolic degradation. Chronic exposure to some organofluorine compounds has been linked to liver, kidney, and endocrine system damage.[16][18] Therefore, exposure should be minimized with the assumption of potential long-term health risks.

Environmental Fate

The environmental impact has not been evaluated. However, fluorinated organic compounds can be highly persistent in the environment.[17][19] Improper disposal can lead to long-term contamination of soil and water. All waste containing this chemical must be treated as hazardous and disposed of through a licensed waste disposal company, in accordance with all national and local regulations. Do not allow the chemical to enter drains or waterways.[8][9]

References

- PENTA. (2025).

- Millipore. (2024).

- LabAlley. (n.d.).

- Carl ROTH. (2025).

- Carl ROTH. (n.d.).

- ChemicalBook. (n.d.).

- Thermo Fisher Scientific. (2025).

- SynQuest Labs. (n.d.).

- Labchem. (2026). 2-Fluorophenyl Cyclopentyl Ketone.

- MedChemExpress. (n.d.).

- LookChem. (n.d.). Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE.

- Benchchem. (n.d.). 2-(4-Fluorophenyl)cyclohexanone | 59227-02-0.

- Leyan. (n.d.). 2-Fluorophenyl cyclopentyl ketone | 111982-45-7.

- ScienceLab. (2005).

- Sigma-Aldrich. (2025).

- Sibbald, B. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(11), 789-790.

- AFG Bioscience. (2016). SAFETY DATA SHEET: Cyclopropyl 2-fluorobenzyl ketone.

- TCI Chemicals. (2025). SAFETY DATA SHEET: Cyclopropyl 2-Fluorobenzyl Ketone.

- Spectrum Chemical. (2015).

- BUND. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable.

- Wikipedia. (n.d.). Per- and polyfluoroalkyl substances.

- ResearchGate. (2021). (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable.

- Wang, F., et al. (n.d.). Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. PMC.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(4-Fluorophenyl)cyclohexanone | 59227-02-0 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. chemimpex.com [chemimpex.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. carlroth.com [carlroth.com]

- 9. media.laballey.com [media.laballey.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. carlroth.com [carlroth.com]

- 12. 111982-45-7 2-Fluorophenyl cyclopentyl ketone AKSci 8900AC [aksci.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 16. cmaj.ca [cmaj.ca]

- 17. bund.net [bund.net]

- 18. PFAS - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Fluorophenyl cyclohexyl ketone from fluorobenzonitrile

Application Note & Protocol

Strategic Synthesis of 2-Fluorophenyl Cyclohexyl Ketone: A Detailed Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluorophenyl cyclohexyl ketone, a key intermediate in the development of novel pharmaceutical agents, including derivatives of ketamine.[1][2][3][4] The protocol details a robust method starting from 2-fluorobenzonitrile and employing a Grignard reaction with cyclohexylmagnesium bromide. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures from reagent preparation to final product purification, and offer detailed characterization data. This guide is designed for researchers, medicinal chemists, and drug development professionals, emphasizing scientific rationale, safety, and reproducibility to ensure successful synthesis and high-purity outcomes.

Introduction: The Significance of Fluorinated Aryl Ketones

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[5][6] 2-Fluorophenyl cyclohexyl ketone is a valuable building block, serving as a direct precursor to compounds like fluoroketamine, an analog of the anesthetic ketamine.[3][4] Its synthesis via the Grignard reaction offers a classic yet powerful method for carbon-carbon bond formation, transforming a nitrile into a versatile ketone functional group.[7][8][9]

This guide provides an in-depth protocol for this transformation, focusing on the critical parameters that govern yield and purity. We will explore the causality behind each experimental choice, from the anhydrous conditions required for the Grignard reagent formation to the specific techniques for purification and characterization.

Reaction Mechanism and Scientific Rationale

The synthesis is a two-stage process: the formation of the Grignard reagent, followed by its nucleophilic addition to the nitrile, and subsequent hydrolysis.

Stage 1: Formation of Cyclohexylmagnesium Bromide The Grignard reagent is prepared by reacting cyclohexyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[10] This is a redox reaction where the magnesium metal undergoes oxidative insertion into the carbon-bromine bond.

-

Causality: The magnesium surface is often passivated by a layer of magnesium oxide. To initiate the reaction, the surface must be activated.[11] This is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, which chemically cleans the magnesium surface.[12] The reaction is highly exothermic and must be controlled carefully. The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent in solution.[12]

Stage 2: Nucleophilic Addition and Hydrolysis The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the cyclohexyl carbon strongly nucleophilic.[10][13] This nucleophile attacks the electrophilic carbon of the nitrile group in 2-fluorobenzonitrile. This addition breaks the nitrile's pi bond, forming an intermediate imine anion, which is stabilized as a magnesium salt.[11]

-

Causality: The reaction is quenched with an aqueous acid workup (e.g., dilute HCl or NH₄Cl). The imine intermediate is rapidly hydrolyzed under these conditions to yield the final ketone product. The acidic environment protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water, which ultimately leads to the formation of the carbonyl group and the release of ammonia.

Reaction Scheme Visualization

Caption: Reaction mechanism for the synthesis of 2-Fluorophenyl cyclohexyl ketone.

Detailed Experimental Protocols

Part A: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings (1.1 eq)

-

Cyclohexyl bromide (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

Setup: Assemble the glassware and flame-dry it under a stream of dry nitrogen to remove all moisture. Allow the apparatus to cool to room temperature.

-

Reagents: Place the magnesium turnings and the iodine crystal in the flask.

-

Initiation: Add a small portion (approx. 10%) of the total cyclohexyl bromide dissolved in anhydrous THF to the magnesium turnings. The solution should turn brownish from the iodine, which will then fade as the reaction initiates. Gentle heating with a heat gun may be required to start the reaction.[14] Initiation is indicated by spontaneous refluxing and the appearance of a cloudy gray solution.

-

Addition: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.[15] If the reaction becomes too vigorous, cool the flask in a water bath.

-

Completion: After the addition is complete, continue to stir the mixture and heat under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray-brown solution is the Grignard reagent and should be used immediately.

Part B: Synthesis of 2-Fluorophenyl cyclohexyl ketone

Materials:

-

Cyclohexylmagnesium bromide solution (from Part A)

-

2-Fluorobenzonitrile (0.9 eq relative to cyclohexyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Reactant Solution: Dissolve the 2-fluorobenzonitrile in anhydrous THF in a separate flask.

-

Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 2-fluorobenzonitrile solution dropwise with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting nitrile.

-

Quenching: Cool the reaction mixture back down to 0 °C. Slowly and carefully add the 1 M HCl or saturated NH₄Cl solution to quench the reaction. This step is highly exothermic and may produce gas; add the quenching solution dropwise.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part C: Purification

The crude product is typically purified by flash column chromatography on silica gel.[2][16]

-

TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point. The desired product should have an Rf value of approximately 0.3-0.4.

-

Column Chromatography: Pack a column with silica gel using the chosen eluent. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with the solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Fluorophenyl cyclohexyl ketone as a liquid or low-melting solid.

Experimental Workflow and Data

Overall Synthesis Workflow

Caption: General experimental workflow for the synthesis and purification.

Characterization Data Summary

The identity and purity of the final product should be confirmed using standard spectroscopic techniques. The following table summarizes the expected data for 2-Fluorophenyl cyclohexyl ketone.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.1-7.8 ppm. Methine Proton (α to C=O): Multiplet around δ 3.5-3.9 ppm. Cyclohexyl Protons: Multiplets in the range of δ 1.2-2.0 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 198-202 ppm. Aromatic Carbons: Signals in the range of δ 115-165 ppm, with C-F coupling visible. Aliphatic Carbons: Signals for the cyclohexyl ring carbons. |

| IR Spectroscopy | Strong C=O stretch for the aromatic ketone at ~1680-1700 cm⁻¹. C-F stretch at ~1220-1280 cm⁻¹.[17] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) corresponding to the molecular weight of C₁₃H₁₅FO (m/z = 206.26).[2] |

Troubleshooting and Safety

| Issue | Possible Cause | Solution |

| Grignard reaction does not start | Wet glassware or solvent; passivated magnesium. | Ensure all equipment is rigorously dried. Add a fresh iodine crystal or a few drops of 1,2-dibromoethane. Crush some magnesium turnings under nitrogen.[10] |

| Low yield of ketone | Grignard reagent decomposed due to moisture or acidic protons. Incomplete reaction. | Use strictly anhydrous conditions. Ensure the nitrile starting material is pure and dry. Extend reaction time or gently heat after addition. |

| Formation of side products | Dimerization of the Grignard reagent (Wurtz coupling). | Add the alkyl halide slowly to the magnesium to avoid high local concentrations. |

Safety Precautions:

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water.[10] All operations must be conducted under an inert atmosphere (nitrogen or argon) and with strict exclusion of moisture.

-

Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Handle cyclohexyl bromide and 2-fluorobenzonitrile with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2-Fluorophenyl cyclohexyl ketone from 2-fluorobenzonitrile. By understanding the underlying chemical principles and adhering to the meticulous procedures outlined, researchers can reliably produce this important intermediate for applications in drug discovery and medicinal chemistry. The emphasis on anhydrous techniques, controlled reaction conditions, and proper purification is paramount to achieving high yield and purity.

References

- BenchChem. (n.d.). Confirming the Structure of 2-Fluorophenyl Cyclopentyl Ketone: A Spectroscopic Comparison.

- Filo. (2025, July 14). Question Draw the mechanism for the following reaction: Cyclohexyl magne....

- BenchChem. (n.d.). Technical Support Center: Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.

- Unknown. (n.d.). Grignard Reaction.

- Kotha, S., & Meshram, M. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry, 143, 137-143.

- Cayman Chemical. (n.d.). 2-Fluorophenyl Cyclopentyl Ketone (CAS 111982-45-7).

- Wikipedia. (n.d.). Grignard reagent.

- ChemicalBook. (2025, July 24). 2-FLUOROPHENYL CYCLOPENTYL KETONE (CAS 111982-45-7).

- Cambridge University Press. (n.d.). Grignard Reaction. In Name Reactions in Organic Synthesis.

- Williams, D. R., et al. (2016). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543.

- Sigma-Aldrich. (n.d.). 2-Fluorophenyl cyclopentyl ketone | 111982-45-7.

- LookChem. (n.d.). Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE.

- Google Patents. (1992).

- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- ECHEMI. (n.d.). Reaction of cyclohexylmagnesium bromide and benzyl bromide.

- Organic Chemistry Praktikum. (2006, March). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid.

- MedChemExpress. (n.d.). 2-Fluorophenyl cyclopentyl ketone | Drug Derivative Control.

- O'Hagan, D. (2020). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. ChemBioChem, 21(22), 3206-3211.

- Moghimi, A., et al. (2014). Synthesis of 2-(2-Fluorophenyl)

- Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene.

- Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-.

- PubMed. (2025, November 17). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents.

- Aitken, H. M., et al. (2015). Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. Journal of Medicinal Chemistry, 58(10), 4144-4155.

- Google Patents. (2005).

- BenchChem. (n.d.). Application Notes and Protocols for 2-(Hydroxy-phenyl-methyl)

- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-FLUOROPHENYL CYCLOPENTYL KETONE | 111982-45-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]